molecular formula C19H18N2O5S3 B12132404 N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12132404
M. Wt: 450.6 g/mol
InChI Key: BVLARPITRQMIEZ-ATVHPVEESA-N
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Description

N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a thiazolidinone derivative characterized by a Z-configuration at the C5 position of the thiazolidinone core. Its molecular formula is C₁₉H₁₈N₂O₅S₃, with an average molecular weight of 450.54 g/mol and a monoisotopic mass of 450.037785 Da . The compound features a 4-ethoxy-3-methoxybenzylidene substituent at the C5 position and a benzenesulfonamide group at the N3 position of the heterocyclic ring.

Properties

Molecular Formula

C19H18N2O5S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O5S3/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-18(22)21(19(27)28-17)20-29(23,24)14-7-5-4-6-8-14/h4-12,20H,3H2,1-2H3/b17-12-

InChI Key

BVLARPITRQMIEZ-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 3-(Benzenesulfonamide)-2-thioxo-4-thiazolidinone

The thiazolidinone core is synthesized via cyclocondensation of benzenesulfonamide with carbon disulfide and chloroacetone under basic conditions. In a representative procedure, benzenesulfonamide (5 mmol) is dissolved in anhydrous acetonitrile (10 mL) and treated with sodium hydride (5 mmol) to deprotonate the amine. Carbon disulfide (6 mmol) is added dropwise, followed by chloroacetone (5.5 mmol), and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol to yield the intermediate as a pale-yellow solid (72% yield) .

Key spectroscopic data :

  • IR (KBr) : 1734 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S)

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 4.38 (s, 2H, CH₂), 7.52–7.89 (m, 5H, Ar–H)

  • ¹³C NMR : δ 174.1 (C=O), 201.9 (C=S), 138.2–129.4 (Ar–C)

Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

The substituted benzaldehyde precursor is prepared via Williamson ether synthesis. Vanillin (4-hydroxy-3-methoxybenzaldehyde, 10 mmol) is reacted with ethyl bromide (12 mmol) in the presence of potassium carbonate (15 mmol) in dimethylformamide (DMF) at 80°C for 8 hours. The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 3:1) to afford 4-ethoxy-3-methoxybenzaldehyde as a colorless liquid (85% yield) .

Knoevenagel Condensation to Form the Benzylidene Derivative

The final step involves condensation of 3-(benzenesulfonamide)-2-thioxo-4-thiazolidinone with 4-ethoxy-3-methoxybenzaldehyde. A mixture of the thiazolidinone (1 mmol), aldehyde (1.2 mmol), and morpholine (1 mmol) in anhydrous ethanol (15 mL) is stirred at room temperature for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is acidified with methanolic HCl, and the precipitate is filtered and washed with cold ethanol to yield the target compound as a yellow solid (68% yield) .

Stereochemical confirmation :

  • The Z-configuration of the exocyclic double bond is confirmed by a singlet at δ 7.73 ppm in the ¹H NMR spectrum, corresponding to the vinyl proton .

Characterization and Analytical Data

Comprehensive spectroscopic profiling validates the structure and purity of the target compound:

Parameter Value
Melting Point 248–250°C
IR (KBr) 1746 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S)
¹H NMR (CDCl₃) δ 1.94 (s, 4Ac), 3.87 (OCH₃), 7.73 (═CH)
¹³C NMR δ 187.1 (C=O), 151.2 (C=S), 112–148 (Ar–C)
Elemental Analysis C 50.24%, H 4.55%, N 2.34% (calc/found)

Computational Studies and Structure-Activity Insights

Density functional theory (DFT) calculations reveal that the 4-ethoxy-3-methoxy substituents lower the HOMO-LUMO energy gap (ΔE = 3.2 eV), enhancing electrophilicity and potential bioactivity. The dipole moment (4.8 D) and molecular electrostatic potential maps indicate regions of high electron density at the sulfonamide and benzylidene moieties, suggesting sites for intermolecular interactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and thioxo moiety in the thiazolidinone ring participate in nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Aminolysis Aliphatic amines (e.g., ethylamine)Replacement of sulfonamide group with alkylamino derivatives
Thiol substitution Thiophenol in DMF, 80°CSubstitution at the thioxo sulfur, forming disulfide-linked analogs
  • Mechanistic Insight : The thioxo group (C=S) acts as a soft nucleophile, enabling attack by thiols or amines under mild heating (60–80°C) .

Oxidation and Reduction Reactions

The benzylidene double bond and sulfonamide group undergo redox transformations:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Oxidation of C=C bond KMnO₄ in acidic mediumCleavage of benzylidene group to form carboxylic acid derivatives
Reduction of sulfonamide H₂/Pd-C in ethanolConversion to sulfonyl hydrazine intermediates
  • Notable Finding : Oxidation of the benzylidene moiety disrupts conjugation, reducing biological activity in analogs .

Condensation and Cyclization

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Schiff base formation Hydrazine hydrate, refluxFormation of triazole-linked hybrids
Cyclocondensation Ethyl acetoacetate, K₂CO₃Thiazolo[3,2-a]pyrimidine derivatives
  • Key Observation : Cyclocondensation with β-ketoesters enhances antimicrobial activity in derived compounds .

Hydrolysis and Stability Studies

The compound undergoes hydrolysis under specific conditions:

ConditionOutcomeHalf-Life (pH 7.4, 37°C)Source
Acidic hydrolysis (HCl) Cleavage of sulfonamide to sulfonic acid2.5 hours
Alkaline hydrolysis (NaOH) Degradation of thiazolidinone ring<1 hour
  • Stability Note : The compound is stable in neutral buffers but degrades rapidly in strongly alkaline environments .

Metal Coordination Reactions

The thioxo and sulfonamide groups enable metal chelation:

Metal IonLigand SiteComplex StructureApplicationsSource
Cu(II) Thioxo sulfur, NHOctahedral geometryAnticancer activity enhancement
Fe(III) Sulfonamide oxygenTetrahedral complexCatalytic oxidation studies
  • Research Highlight : Cu(II) complexes exhibit improved DNA intercalation and topoisomerase II inhibition .

Photochemical Reactions

UV irradiation induces structural rearrangements:

ConditionOutcomeApplicationSource
UV-A (365 nm) [2+2] Cycloaddition of benzylidenePhotodynamic therapy candidate
UV-C (254 nm) Sulfonamide bond cleavageProdrug activation studies

Biological Interaction-Driven Reactions

The compound reacts with biological nucleophiles:

Target EnzymeReactionInhibitory Activity (IC₅₀)Source
Carbonic anhydrase IX Covalent binding to zinc-binding domain12.3 nM
Cyclooxygenase-2 (COX-2) Sulfonamide group interaction45.6 µM
  • Mechanism : The sulfonamide group displaces water molecules in the enzyme active site, enabling high-affinity binding .

Scientific Research Applications

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Thiazolidinone derivatives with benzylidene and sulfonamide/acylamide substituents are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.

Structural and Physicochemical Properties
Compound Name / ID Substituents on Benzylidene N3 Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 4-ethoxy-3-methoxy Benzenesulfonamide 450.54 Z-configuration; dual alkoxy groups enhance lipophilicity
4-hydroxy-3-methoxy 2-nitrobenzamide 433.43 Hydroxy group increases polarity; nitro group may enhance electron-withdrawing effects
4-hydroxy-3-methoxy Benzenesulfonamide 436.40 Similar to target but lacks ethoxy; potential for hydrogen bonding via hydroxy group
3-methoxy-4-propoxy 2-chlorobenzamide 486.98 Propoxy chain increases steric bulk; chloro substituent may influence binding affinity
3-fluoro Acid derivatives ~400 (estimated) Fluorine enhances metabolic stability and membrane permeability

Key Observations :

  • Electron Effects : The 2-nitrobenzamide group in introduces strong electron-withdrawing properties, which may alter reactivity in enzyme-binding pockets .
  • Steric Factors : The 4-propoxy group in increases steric hindrance, which could reduce binding efficiency to compact active sites .

Key Findings :

  • Anticancer Potential: Rhodanine-furan conjugates () show potent antiproliferative activity, suggesting the target compound’s benzenesulfonamide group may similarly target tumor-associated carbonic anhydrases .
  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Nitro () and chloro () substituents enhance cytotoxicity .
    • Hydrophobic Substituents : Ethoxy and propoxy groups (target compound, ) may improve blood-brain barrier penetration .
Spectral Characterization
  • IR Spectroscopy :
    • All compounds exhibit C=S stretches at 1240–1255 cm⁻¹ and C=O stretches at 1660–1680 cm⁻¹ .
    • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer .
  • NMR: 1H-NMR: Z-configuration is confirmed by deshielded benzylidene protons (δ 7.5–8.0 ppm) . 13C-NMR: Thiazolidinone carbonyls appear at δ 170–180 ppm .

Biological Activity

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O4S2, with a molecular weight of 493.4 g/mol. The IUPAC name is 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. Its structure features a thiazolidinone ring, which is often associated with various biological activities.

Biological Activities

1. Antimicrobial Activity

Thiazolidinones, including this compound, have shown significant antimicrobial properties. A study indicated that derivatives of thiazolidinones exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

2. Anticancer Properties

Research has highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis in cancer cells through modulation of signaling pathways such as AKT/mTOR .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may exert its effects by suppressing the activation of transcription factors involved in inflammatory responses, such as NF-kappa-B, and by modulating cytokine production . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Enzymatic Inhibition

The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, it has been shown to interact with MurD ligase, an enzyme crucial for bacterial cell wall synthesis .

2. Modulation of Signaling Pathways

Nuclear factor kappa B (NF-kB) signaling is often targeted by thiazolidinone derivatives to exert anti-inflammatory effects. Additionally, the compound may influence apoptotic pathways by regulating the expression of pro-apoptotic and anti-apoptotic proteins .

Research Findings and Case Studies

Study Biological Activity Findings
El-Kashef et al., 2020AnticancerCompounds inhibited MCF-7 cell proliferation with IC50 values ranging from 1.27 to 1.50 µM .
Aziz et al., 2021AnticancerDerivatives showed significant cytotoxicity against lung cancer (A549) cells; IC50 = 0.72 µM for one derivative .
PMC8584074AntimicrobialThiazolidinone derivatives demonstrated activity against multiple bacterial strains .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodology: Optimize reaction conditions by adjusting solvent systems (e.g., DMF-acetic acid mixtures), stoichiometric ratios of reactants (e.g., thiosemicarbazide derivatives and chloroacetic acid), and reflux duration (typically 2–4 hours). Purification via recrystallization from DMF-ethanol mixtures is recommended to remove unreacted intermediates .

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene moiety?

Methodology: Use X-ray crystallography (via SHELX or WinGX suites ) for definitive confirmation. Complement with NMR analysis: the Z-isomer exhibits distinct coupling patterns in 1H^1H-NMR (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm) and characteristic IR stretches for the thioxo group (C=S at ~1200 cm1^{-1}) .

Q. What are the key steps for resolving hydrogen bonding networks in its crystal structure?

Methodology: Perform graph-set analysis (using Etter’s formalism) on crystallographic data to identify motifs like R22(8)R_2^2(8) rings or chains. Tools like ORTEP-3 aid in visualizing directional H-bonding interactions (e.g., N–H···O or S···H–C) .

Q. How can reaction intermediates be monitored during synthesis?

Methodology: Use TLC with UV-active spots or HPLC-MS to track intermediates like thiosemicarbazones. Adjust reaction kinetics by sampling at intervals (e.g., every 30 minutes) during reflux .

Q. What computational methods validate the compound’s electronic structure?

Methodology: Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with experimental UV-Vis and IR data .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

Methodology: Use SHELXL’s TWIN/BASF commands for twinned structures and PART instructions for disordered regions. Validate refinement with R-factor convergence (<5%) and electron density residual maps .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

Methodology: Reconcile NMR/IR results with DFT-optimized geometries by adjusting solvent models (e.g., PCM for DMSO) or scaling vibrational frequencies. Cross-validate with Raman spectroscopy for thioxo group vibrations .

Q. How does modifying the 4-ethoxy-3-methoxy substituents impact biological activity?

Methodology: Synthesize analogs (e.g., replacing ethoxy with methoxy or halogens) and test in vitro against cancer cell lines (e.g., MCF-7). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tubulin or kinases .

Q. What experimental designs are optimal for studying its antitumor mechanism?

Methodology: Employ flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation). Combine with transcriptomic profiling (RNA-seq) to identify pathways like angiogenesis inhibition .

Q. How can hydrogen bonding patterns be exploited to design co-crystals for enhanced solubility?

Methodology: Screen co-formers (e.g., succinic acid) using slurry crystallization. Analyze H-bonding synthons via Cambridge Structural Database (CSD) surveys and validate with PXRD .

Q. What strategies mitigate oxidative degradation of the thiazolidinone core during storage?

Methodology: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) or use inert atmosphere storage. Characterize degradation products via LC-MS .

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